4-(3-Bromophenyl)thiomorpholine-3,5-dione
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Overview
Description
4-(3-Bromophenyl)thiomorpholine-3,5-dione is an organic compound with the molecular formula C10H8BrNO2S. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The presence of a bromophenyl group at the 4-position and a dione functionality at the 3,5-positions makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)thiomorpholine-3,5-dione typically involves the reaction of thiomorpholine with a brominated aromatic compound under specific conditions. One common method includes:
Starting Materials: Thiomorpholine and 3-bromobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: Thiomorpholine is reacted with 3-bromobenzoyl chloride at low temperatures to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(3-Bromophenyl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)thiomorpholine-3,5-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromophenyl group can enhance its binding affinity to certain molecular targets, while the thiomorpholine ring can modulate its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiomorpholine-3,5-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-(4-Bromophenyl)thiomorpholine-3,5-dione: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
Uniqueness
4-(3-Bromophenyl)thiomorpholine-3,5-dione is unique due to the specific positioning of the bromine atom, which can influence its chemical reactivity and biological interactions. This compound’s distinct structure makes it a valuable subject for research in various scientific fields.
Properties
Molecular Formula |
C10H8BrNO2S |
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Molecular Weight |
286.15 g/mol |
IUPAC Name |
4-(3-bromophenyl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C10H8BrNO2S/c11-7-2-1-3-8(4-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6H2 |
InChI Key |
WLQPZIGWGXPEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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